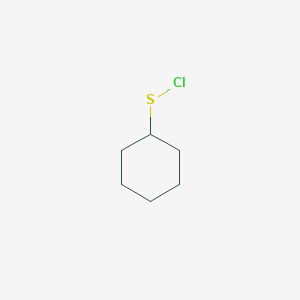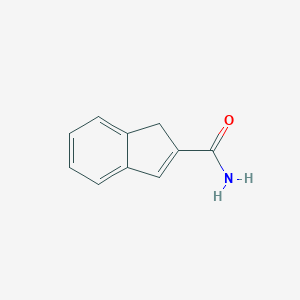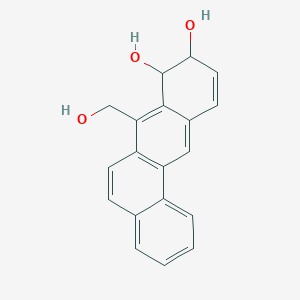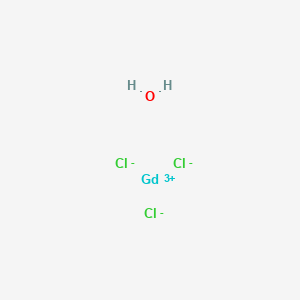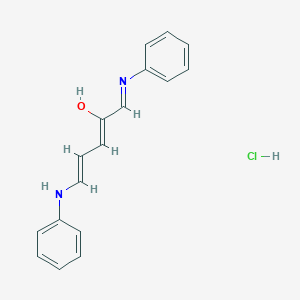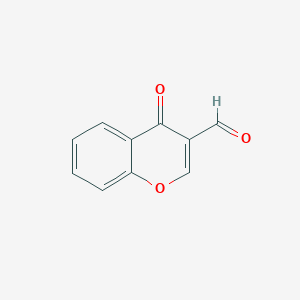
Chromon-3-carbaldehyd
Übersicht
Beschreibung
Chromone-3-carboxaldehyde is a heterocyclic compound with the molecular formula C10H6O3. It is a derivative of chromone, which is a naturally occurring molecule found in various plants. Chromone-3-carboxaldehyde is known for its diverse biological activities and is often used as a precursor in the synthesis of various chromone derivatives .
Wissenschaftliche Forschungsanwendungen
Chromone-3-carboxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Chromone-3-carboxaldehyde, a derivative of chromone, is known to interact with various types of receptors . The type, number, and position of substituents connected to the chromone core play a vital role in determining its pharmacological activities . .
Mode of Action
It is known that the compound’s interaction with its targets can lead to a variety of biological activities, depending on the substitution pattern of the chromone scaffold
Biochemical Pathways
Chromone-3-carboxaldehyde is involved in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water . This reaction results in functionalized quinolizines bearing a chromone skeleton . The formation of quinolizinium salts is accompanied by the formation of two bonds and the cleavage of one bond in a single step .
Result of Action
The result of Chromone-3-carboxaldehyde’s action can vary depending on its specific targets and the nature of its interactions with these targets. As a derivative of chromone, it may exhibit a range of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer effects . .
Action Environment
The action of Chromone-3-carboxaldehyde can be influenced by various environmental factors. For instance, its reaction with ethyl 2-(pyridine-2-yl)acetate derivatives to produce quinolizines and quinolizinium salts is facilitated by the presence of water . This environmentally benign reaction yields products with potential biological activity .
Biochemische Analyse
Biochemical Properties
Chromone-3-carboxaldehyde plays a vital role in biochemical reactions. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . It has been used in the synthesis of chromone derivatives and can be prepared easily by the Vilsmeir – Haack reaction .
Cellular Effects
Chromone derivatives have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromone derived molecules .
Molecular Mechanism
Chromone is considered as a single molecule which can combine with different types of receptors . Modifications of chromone scaffold have been performed at benzene or pyrone ring by attachment of different substituents .
Dosage Effects in Animal Models
Chromone derivatives have shown less toxicity to mammalian cells .
Metabolic Pathways
Chromone derivatives have shown less toxicity to mammalian cells .
Transport and Distribution
Chromone derivatives have shown less toxicity to mammalian cells .
Subcellular Localization
Chromone derivatives have shown less toxicity to mammalian cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromone-3-carboxaldehyde can be synthesized through the Vilsmeier-Haack formylation reaction. This involves the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the chromone ring .
Industrial Production Methods: While specific industrial production methods for chromone-3-carboxaldehyde are not extensively documented, the Vilsmeier-Haack reaction remains a common laboratory method due to its efficiency and simplicity .
Analyse Chemischer Reaktionen
Types of Reactions: Chromone-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromone-3-carboxylic acid.
Reduction: Reduction reactions can convert it into chromone-3-methanol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydroxylamine hydrochloride can be used to form oximes.
Major Products:
Oxidation: Chromone-3-carboxylic acid.
Reduction: Chromone-3-methanol.
Substitution: Chromone-3-carboxaldehyde oxime.
Vergleich Mit ähnlichen Verbindungen
Chromone-3-carboxylic acid: An oxidized form of chromone-3-carboxaldehyde.
Chromone-3-methanol: A reduced form of chromone-3-carboxaldehyde.
2-Aminochromone-3-carboxaldehyde: A derivative with an amino group at the 2-position.
Uniqueness: Chromone-3-carboxaldehyde is unique due to its versatile reactivity and ability to form a wide range of derivatives with diverse biological activities. Its formyl group at the 3-position makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYWBQIMDSGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169795 | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-74-1 | |
| Record name | 3-Formylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17422-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chromone-3-carboxaldehyde?
A1: Chromone-3-carboxaldehyde has the molecular formula C10H6O3 and a molecular weight of 174.15 g/mol.
Q2: What are the key spectroscopic characteristics of Chromone-3-carboxaldehyde?
A2: Chromone-3-carboxaldehyde exhibits characteristic peaks in various spectroscopic analyses. For instance, its IR spectrum shows a distinct band at approximately 1700 cm-1, indicative of the carbonyl stretching vibration of the aldehyde group. [] This band may disappear in SERS spectra on silver nanoparticles due to oxidation to the corresponding carboxylic acid. [] In 1H NMR, the aldehyde proton typically appears as a singlet in the downfield region, around 10 ppm. []
Q3: Why is Chromone-3-carboxaldehyde considered a versatile building block in organic synthesis?
A3: Chromone-3-carboxaldehyde possesses multiple reactive sites that enable diverse chemical transformations. The aldehyde moiety readily participates in condensation reactions with various nucleophiles, including hydrazines [] and amines, [, , , ] leading to the formation of hydrazones, Schiff bases, and other valuable intermediates. [] The electron-deficient C-2 and C-4 positions of the chromone core are susceptible to nucleophilic attack, enabling reactions like Michael additions and cycloadditions. [, ]
Q4: Can you provide examples of reactions involving Chromone-3-carboxaldehyde and their significance?
A4: Chromone-3-carboxaldehyde is a key starting material for synthesizing diverse heterocyclic compounds. It reacts with S-benzyldithiocarbazate to form a tridentate ONS donor ligand, which can then complex with various metal ions. [] These complexes have shown potential antimicrobial and antitumor activity. [] In another study, Chromone-3-carboxaldehyde undergoes a one-pot reaction with N-benzyl nitro ketene aminals, yielding functionalized bicyclic pyridinium derivatives with potential biological activity. [, ]
Q5: How does Chromone-3-carboxaldehyde behave in Diels-Alder reactions?
A5: Chromone-3-carboxaldehyde acts as a dienophile in Diels-Alder reactions with various dienes. Notably, it reacts with ortho-benzoquinodimethane, providing a novel synthetic route to benzo[b]xanthones. [, , ] It also undergoes Diels-Alder reactions with indole-o-quinodimethane to produce tetrahydrochromeno[2,3-b]carbazoles. []
Q6: Are there any notable rearrangements observed in reactions involving Chromone-3-carboxaldehyde?
A6: Yes, interesting rearrangements have been observed. For instance, during the reduction of 4-oxochroman-3-carbonitriles, derived from Chromone-3-carboxaldehyde, with sodium cyanoborohydride, a rearrangement occurs, yielding a mixture of 2-amino-3-alkylchromones and 3-hydroxy-3-(2-hydroxyphenyl)-2-alkylpropanonitriles. []
Q7: What is the impact of structural modifications on the biological activity of Chromone-3-carboxaldehyde derivatives?
A7: The biological activity of Chromone-3-carboxaldehyde derivatives is heavily influenced by structural modifications. For example, incorporating electron-withdrawing groups on the chromone core can modulate its reactivity and interactions with biological targets. [] Similarly, the nature and position of substituents introduced through various reactions significantly impact the compounds' pharmacological properties. []
Q8: Have any Chromone-3-carboxaldehyde derivatives exhibited promising biological activity?
A8: Yes, several derivatives have displayed promising activity. For instance, chromonyl-2,4-thiazolidinediones, synthesized from Chromone-3-carboxaldehyde, exhibited antidiabetic activity by stimulating insulin release in INS-1 cells. [] In another study, hydrazones and pyrazoles derived from 6-substituted-3-formylchromones displayed anti-leishmanial and anti-trypanosomal activity in vitro. []
Q9: What are the potential applications of Chromone-3-carboxaldehyde and its derivatives?
A9: Given its versatility as a building block and the diverse biological activities observed in its derivatives, Chromone-3-carboxaldehyde holds potential for various applications. Its derivatives have shown promise as antidiabetic, [] antimicrobial, [] antitumor, [] anti-leishmanial, [] and anti-trypanosomal agents. [] They have also been investigated for their potential as fluorescent chemosensors for metal ions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
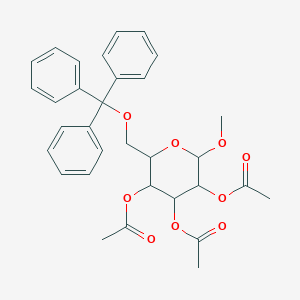
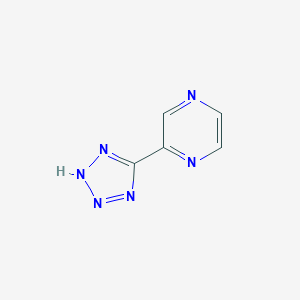
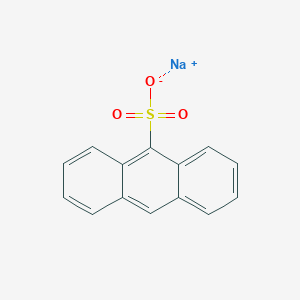
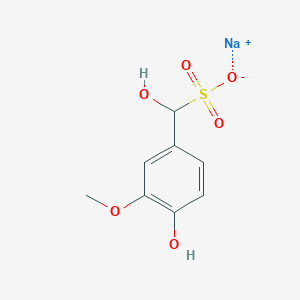
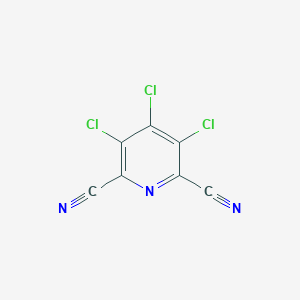
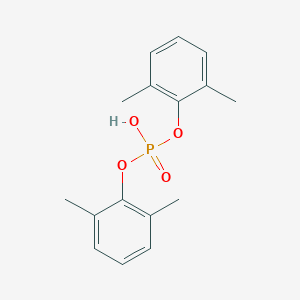
![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

